2-(Perfluoroethyl)pyrimidine-5-carboxylic acid
Description
2-(Perfluoroethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a perfluoroethyl (CF₂CF₃) group at position 2 and a carboxylic acid moiety at position 5 of the pyrimidine ring. This compound exhibits high electronegativity and chemical stability due to the strong C–F bonds in the perfluoroethyl group, making it resistant to metabolic degradation and environmental breakdown .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)5-13-1-3(2-14-5)4(15)16/h1-2H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPUYPKWRLESHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193731 | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-55-8 | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid typically involves the reaction of a suitable pyrimidine precursor with a perfluoroethylating agent. One common method involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which is treated with various amidinium salts to produce the target compound .
Industrial Production Methods
Industrial production methods for 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Perfluoroethyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The perfluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the specific reaction conditions.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-(Perfluoroethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials with specialized properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The perfluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Fluorinated Substituents
2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
- Substituent: CF₃ at position 2.
- Properties: Lower fluorine content compared to perfluoroethyl, resulting in reduced hydrophobicity. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions. Synthesized via hydrolysis of ethyl esters (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) .
- Applications: Intermediate in pharmaceuticals (e.g., kinase inhibitors) due to improved metabolic stability .
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic Acid
Non-Fluorinated Substituents
- 2-Aminopyrimidine-5-carboxylic Acid Substituent: NH₂ at position 2. Properties: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Used as a building block for nucleoside analogs .
- 2-Chloro-4-methylpyrimidine-5-carboxylic Acid Substituent: Cl at position 2 and CH₃ at position 4. Properties: Chlorine increases lipophilicity and electrophilicity, facilitating cross-coupling reactions.
Physicochemical Properties
Biological Activity
2-(Perfluoroethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative that has garnered attention in various fields of research, particularly due to its potential biological activities. This compound, characterized by the presence of a perfluoroethyl group, is being explored for its applications in medicinal chemistry, particularly in the development of pharmaceuticals with improved efficacy and selectivity.
Chemical Structure and Properties
The chemical structure of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid can be summarized as follows:
- Chemical Formula : CHFNO
- CAS Number : 887407-55-8
The presence of fluorine atoms in the perfluoroethyl group significantly alters the physicochemical properties of the compound, enhancing lipophilicity and potentially influencing biological interactions.
Antimicrobial Properties
Research indicates that 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The proposed mechanism involves the modulation of signaling pathways associated with inflammation.
Anticancer Activity
The anticancer potential of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings indicate that further investigation into its mechanism of action and potential as an anticancer agent is warranted.
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various fluorinated compounds, including 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid. The study involved testing against clinical isolates and assessing the compound's ability to penetrate biofilms formed by resistant strains. Results indicated a significant reduction in biofilm density, suggesting potential utility in treating chronic infections.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The study found that administration of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid resulted in decreased swelling and reduced levels of inflammatory markers compared to control groups. This suggests its potential application in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
